Benzenesulfonic acid, tetradecyl-, sodium salt

Übersicht

Beschreibung

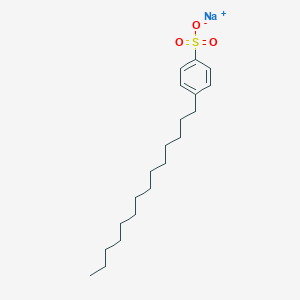

Benzenesulfonic acid, tetradecyl-, sodium salt is an organosulfur compound with the molecular formula C20H33NaO3S. It is commonly used in various industries for its wetting properties and is often stored in the form of alkali metal salts. This compound is a derivative of benzenesulfonic acid, where a tetradecyl group is attached to the benzene ring, and the sulfonic acid group is neutralized by a sodium ion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, tetradecyl-, sodium salt is typically synthesized through the sulfonation of benzene using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide, which is dissolved in sulfuric acid to form fuming sulfuric acid (oleum). The reaction conditions include:

Sulfonation: Benzene is reacted with sulfur trioxide in the presence of fuming sulfuric acid to form benzenesulfonic acid.

Neutralization: The benzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a continuous sulfonation process. This process involves the controlled addition of sulfur trioxide to benzene in a reactor, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, tetradecyl-, sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids, including:

Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Formation of Sulfonamides and Sulfonyl Chlorides: The sulfonic acid group can react with amines to form sulfonamides or with phosphorus pentachloride to form sulfonyl chlorides.

Common Reagents and Conditions

Sulfonation: Sulfur trioxide and fuming sulfuric acid.

Neutralization: Sodium hydroxide.

Formation of Sulfonamides: Amines.

Formation of Sulfonyl Chlorides: Phosphorus pentachloride.

Major Products

Sulfonamides: Formed by reacting with amines.

Sulfonyl Chlorides: Formed by reacting with phosphorus pentachloride.

Esters: Formed by reacting with alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Benzenesulfonic acid, tetradecyl-, sodium salt has been utilized in several research domains:

Chemistry

- Surfactant and Emulsifying Agent: It is primarily used as a surfactant in various chemical reactions due to its ability to reduce surface tension and stabilize emulsions. This property is critical in formulations for detergents and cleaning products .

- Interaction Studies: The compound is valuable for studying interactions between surfactants and active ingredients, enhancing the understanding of formulation stability and performance.

Biology

- Cell Membrane Studies: Its surfactant properties make it suitable for investigating cell membrane dynamics and protein interactions, providing insights into cellular processes.

- Biological Activity: The compound has been studied for its effects on biological systems, particularly in relation to its surfactant characteristics that facilitate solubilization of hydrophobic compounds.

Medicine

- Sclerosing Agent: this compound is investigated for use as a sclerosing agent in medical treatments for varicose veins. It acts by irritating endothelial cells, leading to inflammation and fibrosis, ultimately causing vein obliteration.

- Potential Therapeutic Uses: Ongoing research explores its efficacy and safety profile for various vascular anomalies beyond varicose veins.

Industry

- Detergents and Cleaning Products: Its primary application lies in formulating detergents and cleaning agents due to its excellent surfactant properties .

- Enhanced Oil Recovery: The compound is also employed in surfactant-enhanced oil recovery processes (SEOR), where it helps improve the extraction efficiency of petroleum hydrocarbons from reservoirs .

Case Studies

Case Study 1: Sclerotherapy Applications

Research has demonstrated the effectiveness of this compound as a sclerosing agent in sclerotherapy procedures for varicose veins. Clinical studies indicate significant improvements in patient outcomes with minimal side effects when administered under controlled conditions.

Case Study 2: Enhanced Oil Recovery

In field applications involving surfactant-enhanced oil recovery, studies have shown that using this compound significantly increases the recovery rates of non-aqueous phase liquids (NAPL). The compound facilitates better sweep efficiency through viscous plug flows created by polymer solutions injected alongside the surfactant .

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, tetradecyl-, sodium salt primarily involves its surfactant properties. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In medical applications, such as sclerotherapy, it acts as an irritant to endothelial cells, causing inflammation and subsequent fibrosis, leading to the obliteration of veins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonic acid: The parent compound, which lacks the tetradecyl group.

p-Toluenesulfonic acid: A similar compound with a methyl group attached to the benzene ring.

Sulfanilic acid: An aromatic sulfonic acid with an amino group attached to the benzene ring.

Uniqueness

Benzenesulfonic acid, tetradecyl-, sodium salt is unique due to the presence of the long tetradecyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring strong wetting and emulsifying capabilities, setting it apart from other aromatic sulfonic acids.

Biologische Aktivität

Benzenesulfonic acid, tetradecyl-, sodium salt (CAS Number: 28348-61-0) is an organosulfur compound characterized by its long tetradecyl chain attached to a benzene ring with a sulfonic acid group neutralized by sodium. This compound exhibits significant biological activity primarily due to its surfactant properties, which allow it to interact with lipid membranes, disrupt cellular integrity, and enhance solubility in various biological contexts.

Chemical Structure

- Molecular Formula : C20H33NaO3S

- Molecular Weight : 358.55 g/mol

The structure of this compound features a hydrophobic tetradecyl group that enhances its surfactant capabilities, making it effective in reducing surface tension and facilitating interactions with biological membranes.

The primary mechanism of action involves the reduction of surface tension, which allows the compound to integrate into lipid bilayers. This integration disrupts membrane integrity, leading to cell lysis. This property is particularly beneficial in applications involving cell lysis buffers and protein extraction protocols in biological research.

Applications in Research and Medicine

- Cell Lysis and Protein Extraction : Its surfactant properties make it suitable for use in cell lysis buffers, aiding in the extraction of proteins from cellular environments.

- Drug Delivery Systems : Investigated for potential applications in drug delivery due to its ability to encapsulate hydrophilic drugs through hydrophobic ion pairing mechanisms .

- Emulsifying Agent : Used in pharmaceutical formulations to stabilize emulsions, enhancing bioavailability and therapeutic efficacy.

Study on Sclerotherapy

A clinical study evaluated the efficacy of sodium tetradecyl sulfate (STS), a related compound, in treating venous malformations through foam sclerotherapy. The study found that STS was effective with a low complication rate, highlighting its utility as a sclerosant in medical applications. Complete resolution was observed in 40% of patients treated with STS compared to 53% with bleomycin, indicating comparable efficacy .

Encapsulation Studies

Research has shown that benzenesulfonic acid derivatives can enhance the encapsulation efficiency of charged hydrophilic molecules. For instance, studies indicated that these compounds could effectively encapsulate small peptides and drugs, improving their solubility and stability in biological systems .

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Benzenesulfonic Acid | Parent Compound | Lacks long alkyl chain; lower surfactant activity |

| p-Toluenesulfonic Acid | Aromatic Sulfonic Acid | Shorter alkyl chain; less effective in membrane disruption |

| Sodium Tetradecyl Sulfate | Related Compound | Used primarily as a sclerosant; similar surfactant properties |

This compound stands out due to its long alkyl chain which imparts superior surfactant properties compared to other aromatic sulfonic acids.

Eigenschaften

IUPAC Name |

sodium;4-tetradecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;/h15-18H,2-14H2,1H3,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCMKOHVMSHWKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041650 | |

| Record name | 4-Myristylbenzenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797-33-7, 28348-61-0 | |

| Record name | Sodium 4-tetradecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetradecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028348610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-tetradecyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, tetradecyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Myristylbenzenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-tetradecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium tetradecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TETRADECYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y7417O93Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.